2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide
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Description
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H10N4O6 and its molecular weight is 354.278. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Nitrile and Non-nitrile Pyridine Products from Reactions Involving 2-Cyano-3-(x-nitrophenyl)prop-2-enamides The synthesis of 2-cyano-3-(x-nitrophenyl)prop-2-enamides and their reactions with methyl 3-oxobutanoate yield various pyridine derivatives, highlighting the compound's reactivity and potential in synthesizing diverse chemical structures. These reactions lead to the formation of products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, among others. The detailed chemical transformations and product characterization suggest potential applications in synthesizing complex molecules with specific functional groups (O'callaghan et al., 1999).
Corrosion Inhibition Properties
Synthesis and Characterization of Acrylamide Derivatives as Corrosion Inhibitors Research into acrylamide derivatives, including structures similar to 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide, demonstrates their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These derivatives exhibit mixed-type inhibition properties and their adsorption on copper follows the Langmuir isotherm, suggesting their potential in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Molecular Structure Analysis
Analysis of Molecular Structures in Leflunomide Metabolite Analogs Investigations into the molecular structures of leflunomide metabolite analogs, which share structural similarities with this compound, reveal intricate hydrogen-bonding networks and crystal packing patterns. These studies contribute to understanding the molecular basis of their biological activities and could inform the design of novel therapeutic agents (Ghosh et al., 2000).
Organic Synthesis and Medicinal Chemistry
Entacapone Synthesis and Related Studies Research into the synthesis of entacapone, a catechol-O-methyltransferase inhibitor, explores methods involving precursors related to this compound. These studies provide insights into mild condition syntheses and the potential for producing pharmacologically active compounds, highlighting the compound's relevance in medicinal chemistry (Harisha et al., 2015).
Properties
IUPAC Name |
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c17-9-11(7-10-3-1-2-4-14(10)20(25)26)16(22)18-13-6-5-12(19(23)24)8-15(13)21/h1-8,21H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXJSURONQBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.